Product packaging for 3-O-Methyldobutamine(Cat. No.:CAS No. 61413-41-0)

3-O-Methyldobutamine

Cat. No.: B3416119
CAS No.: 61413-41-0
M. Wt: 315.4 g/mol
InChI Key: OZOWSEZQQABCMM-UHFFFAOYSA-N
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Description

Historical Perspectives on Dobutamine (B195870) Analogues and Metabolites in Scientific Inquiry

The scientific investigation of dobutamine and its related compounds began in the 1970s. wikipedia.org Researchers at Eli Lilly and Company, through systematic structural modifications of isoproterenol, developed dobutamine with the goal of creating a new agent that could selectively increase cardiac contractility with less pronounced effects on heart rate. nih.gov Dobutamine was designed as a synthetic catecholamine and is a racemic mixture of two stereoisomers, (+) and (-), each with a unique pharmacological profile. litfl.comderangedphysiology.com

Early research into the disposition of dobutamine in animal models, specifically in dogs, revealed that its metabolism primarily occurred via O-methylation of the catechol moiety, leading to the formation of 3-O-Methyldobutamine. nih.gov This finding was a crucial step, shifting some scientific focus from the parent drug to its metabolic byproducts. Subsequent studies confirmed that the formation of this compound is also a major metabolic pathway in humans. researchgate.netnih.gov The identification of this metabolite in the urine of children receiving dobutamine infusions solidified its importance and prompted further investigation into its own potential biological effects. nih.govresearchgate.net The enzyme responsible for this metabolic conversion was identified as catechol-O-methyltransferase (COMT). researchgate.netlitfl.com

Rationale for Investigating this compound as a Distinct Chemical Entity in Basic Science

This hypothesis led to dedicated investigations into the pharmacodynamics of this compound. A key area of interest was whether the metabolite could interact with adrenergic receptors, similar to its parent compound. researchgate.netnih.gov Specifically, researchers theorized that the known vasodilatory effects of dobutamine, which helps decrease total peripheral vascular resistance, might be partially explained by the activity of its metabolite. researchgate.net This prompted detailed studies to characterize the effects of this compound's individual enantiomers on the cardiovascular system, independent of the parent drug. nih.gov

Overview of Key Academic Research Trajectories for this compound

Academic research on this compound has followed several key trajectories:

Metabolic Pathway Elucidation and Kinetics: A foundational line of research has been the definitive identification and quantification of this compound as the primary product of dobutamine metabolism. Studies have confirmed that the enzyme Catechol-O-methyltransferase (COMT) is responsible for this methylation process. researchgate.netnih.gov In vitro studies using human blood mononuclear cell COMT have determined the kinetic parameters of this reaction, establishing dobutamine as a substrate for the enzyme. drugbank.com

Pharmacological Profiling of Enantiomers: Recognizing that dobutamine is a racemic mixture, a significant research effort has been directed at separating and evaluating the individual enantiomers of this compound. researchgate.netnih.gov These studies have assessed the activity of the (+)- and (-)-isomers at various alpha- and beta-adrenoceptors. This research revealed that the enantiomers possess distinct pharmacological profiles, with neither showing significant agonist activity at alpha-1 or beta-1 adrenoceptors. researchgate.netnih.gov

Adrenoceptor Antagonist Activity: A pivotal discovery was the characterization of this compound as an adrenoceptor antagonist. Research in isolated tissues and in vivo animal models demonstrated that both enantiomers act as competitive alpha-1 adrenoceptor antagonists. researchgate.netnih.gov This antagonist activity is highly stereoselective, with the (+)-enantiomer being substantially more potent than the (-)-enantiomer. researchgate.netnih.gov It has been hypothesized that this potent alpha-1 blocking activity, particularly of (+)-3-O-Methyldobutamine, may contribute to the reduction in peripheral vascular resistance observed after dobutamine administration. researchgate.netnih.gov The compound has also been shown to have weak beta-1 adrenoceptor antagonist and weak beta-2 adrenoceptor agonist effects at high doses. nih.gov

Data Tables

Table 1: Metabolic Fate of Intravenously Administered Dobutamine in a Human Subject Data extracted from a study on a 9-year-old child with heart failure receiving a steady-state infusion of racemic dobutamine.

Metabolite FractionPercentage of Infused Dobutamine Detected in Urine
This compound and its acid-hydrolyzed derivatives47%
Primarily conjugated with sulfate (B86663)33%
Acid-hydrolyzed dobutamine metabolites32%
Primarily conjugated with sulfate16%
Total Detected in Urine ~80%

Source: nih.govresearchgate.net

Table 2: Pharmacological Activity Profile of this compound Enantiomers

AdrenoceptorActivity of (+)-EnantiomerActivity of (-)-Enantiomer
α1-Adrenoceptor Potent, selective competitive antagonistWeak competitive antagonist (~64-fold less potent than (+) form)
α2-Adrenoceptor No antagonist activityNo antagonist activity
β1-Adrenoceptor Weak antagonist (at high doses)Weak antagonist (at high doses)
β2-Adrenoceptor Weak agonist (at high doses)Weak agonist (at high doses)

Source: researchgate.netnih.gov

Table 3: In Vitro Kinetic Parameters for Dobutamine as a Substrate for Human COMT COMT: Catechol-O-methyltransferase

ParameterValueUnit
Vmax 0.59nmol of 3-O-methyl product formed/mg protein/min
Km 0.05mM

Source: drugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO3 B3416119 3-O-Methyldobutamine CAS No. 61413-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-14(3-4-15-5-8-17(21)9-6-15)20-12-11-16-7-10-18(22)19(13-16)23-2/h5-10,13-14,20-22H,3-4,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOWSEZQQABCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915054
Record name 4-(2-{[4-(4-Hydroxyphenyl)butan-2-yl]amino}ethyl)-2-methoxyphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95231-13-3, 61413-41-0
Record name 3-O-Methyldobutamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Methyldobutamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-{[4-(4-Hydroxyphenyl)butan-2-yl]amino}ethyl)-2-methoxyphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-O-METHYLDOBUTAMINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Chemical Modifications for Research

Stereoselective Synthesis of 3-O-Methyldobutamine and its Enantiomers for Pharmacological Probing

Dobutamine (B195870) itself is administered as a racemic mixture, comprising both (+) and (-) enantiomers, which exhibit different pharmacological profiles derangedphysiology.com. While this compound is primarily known as a metabolite, the principles of stereoselective synthesis are fundamental for obtaining pure enantiomers of such compounds for detailed pharmacological probing. The synthesis of enantiomerically pure or enriched forms of this compound would allow for a precise understanding of how each stereoisomer interacts with biological targets, potentially revealing distinct receptor affinities or activities not observable with the racemic mixture ijfans.orglu.seactascientific.com. Although specific literature detailing the stereoselective synthesis of this compound itself is limited, the general strategies for achieving enantiopurity in related catecholamine derivatives involve asymmetric synthesis, chiral resolution, or the use of chiral auxiliaries ijfans.orgmdpi.comub.edulibguides.com. These methods aim to control the formation of chiral centers, yielding single enantiomers for in-depth pharmacological evaluation.

Development of Radiolabeled this compound for Receptor Binding and Distribution Studies

Radiolabeling is a vital technique for tracing the fate of a compound within biological systems, enabling studies on receptor binding, pharmacokinetics, and tissue distribution openmedscience.comnih.govcontractpharma.com. While specific studies detailing the radiolabeling of this compound are not extensively documented in the provided search results, the general methodologies for radiolabeling pharmaceutical compounds are well-established. Isotopes such as Carbon-14 (¹⁴C) and Tritium (³H) are commonly employed due to their suitable half-lives and detection properties for absorption, distribution, metabolism, and excretion (ADME) studies openmedscience.comnih.govcontractpharma.com. The development of ¹⁴C-labeled this compound would allow researchers to track its metabolic pathways, quantify its presence in various tissues, and investigate its potential interactions with receptors or enzymes, particularly in relation to its parent compound, dobutamine ebi.ac.uknih.govpsu.edu. The synthesis of such radiolabeled compounds typically involves incorporating the radioisotope into a specific position of the molecule during its synthesis, often at a late stage to minimize degradation contractpharma.comeurofins.com.

Derivatization Strategies for Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are critical for understanding how modifications to a molecule's structure affect its biological activity. Research has explored the adrenoceptor interactions of this compound enantiomers, revealing that the (+)-enantiomer is a potent and selective α₁-adrenoceptor antagonist, while both enantiomers exhibit weak β-adrenoceptor activity researchgate.netnih.govnih.gov. These findings highlight that derivatization strategies could be employed to further probe these interactions. For instance, modifications to the phenolic hydroxyl groups, the amine substituent, or the aromatic rings could yield novel compounds with altered affinities or selectivities for α- and β-adrenoceptors. Such studies would provide deeper insights into the pharmacophore of this compound and its potential as a modulator of adrenergic signaling pathways.

Production of Metabolite Standards for Mechanistic Biological Research

This compound is a major metabolite of dobutamine in humans, formed primarily through the action of catechol-O-methyltransferase (COMT) derangedphysiology.comebi.ac.uknih.govscielo.br. The production of purified this compound standards is essential for mechanistic biological research, allowing for accurate identification and quantification in biological matrices and for direct testing of its pharmacological properties. Studies have identified that approximately 47% of infused dobutamine is excreted as this compound and its derivatives, often conjugated with sulfate (B86663) ebi.ac.uknih.govscielo.br. The synthesis of these metabolite standards can be achieved through chemical synthesis or, in some cases, biotransformation using microbial or enzymatic methods hyphadiscovery.com. Having access to these standards is crucial for validating analytical methods used in pharmacokinetic studies and for conducting in vitro assays to elucidate the precise biological role of this metabolite.

Molecular and Cellular Pharmacological Investigations of 3 O Methyldobutamine

Receptor Binding Affinity and Selectivity Profiling in Isolated Systems

Investigations into the binding affinities of 3-O-Methyldobutamine for different receptor subtypes reveal a distinct pharmacological profile, particularly concerning adrenergic receptors.

Adrenergic Receptor Subtype Interactions (e.g., α1, β1, β2)

Studies have characterized the interaction of this compound with various adrenergic receptor subtypes. Both enantiomers of this compound were found to be competitive antagonists at α1-adrenoceptors. The (+)-enantiomer demonstrated approximately 10-fold greater potency than the (-)-enantiomer in blocking α1-adrenoceptor-mediated responses in guinea pig aorta and in radioligand binding studies using rat cerebral cortex researchgate.netnih.gov. Further analysis indicated that the (+)-enantiomer possessed a pA2 value of 7.33 in guinea pig aorta and a -log Ki of 7.72 in radioligand binding studies, classifying it as a potent and selective α1-adrenoceptor antagonist researchgate.netnih.gov. Another study reported the (+)-enantiomer to be approximately 64-fold more potent than the (-)-enantiomer as an α1-adrenoceptor antagonist nih.gov. Neither enantiomer exhibited α1-adrenoceptor agonist activity researchgate.netnih.govnih.gov.

Regarding β-adrenoceptors, neither enantiomer of this compound showed agonist activity at β1-adrenoceptors in isolated guinea pig atria researchgate.netnih.gov. However, both enantiomers acted as competitive antagonists at β1-adrenoceptors, with the (+)-enantiomer being approximately 10-fold more potent than the (-)-enantiomer researchgate.netnih.gov. One study described the (+)-enantiomer as a weak noncompetitive antagonist at β1-adrenoceptors nih.gov. Another study characterized both enantiomers as weak β1-adrenoceptor antagonists that inhibited the chronotropic effect of isoprenaline at high doses nih.gov. Furthermore, both enantiomers of this compound were found to be weak β2-adrenoceptor agonists in rat uterus, with these effects not being highly stereoselective, a finding also confirmed in radioligand binding studies researchgate.netnih.gov. Similarly, other research noted weak β2-adrenoceptor agonist effects at high doses nih.gov. Minimal activity was observed at α2-adrenoceptors, with neither enantiomer showing agonist or antagonist activity researchgate.netnih.govnih.gov. Additionally, the (+)-enantiomer displayed weak anticholinergic activity, with a pA2 of 5.06 nih.gov.

Table 1: Receptor Binding Affinity and Selectivity of this compound

Receptor SubtypeEnantiomerActivity TypeAffinity (pA2 / -log Ki)Potency Ratio ((+) vs (-))NotesReference(s)
α1-adrenoceptor(+)AntagonistpA2 = 7.33 / -log Ki = 7.72~10-foldPotent, selective antagonist researchgate.net, nih.gov
α1-adrenoceptor(-)Antagonist--Competitive antagonist researchgate.net, nih.gov
α1-adrenoceptor(+)Antagonist-~64-foldSelective antagonist nih.gov
α1-adrenoceptor(-)Antagonist--Selective antagonist nih.gov
α1-adrenoceptorNeitherAgonist--No agonist activity researchgate.net, nih.gov, nih.gov
β1-adrenoceptor(+)AntagonistpA2 = 7.33 / -log Ki = 7.72~10-foldPotent, selective antagonist researchgate.net, nih.gov
β1-adrenoceptor(-)Antagonist--Competitive antagonist researchgate.net, nih.gov
β1-adrenoceptorBothAntagonist--Weak antagonist (at high doses) nih.gov
β1-adrenoceptorBothAgonist--No agonist activity researchgate.net, nih.gov
β2-adrenoceptorBothAgonist-Not highly stereoselectiveWeak agonist researchgate.net, nih.gov
β2-adrenoceptorBothAgonist--Weak agonist (at high doses) nih.gov
α2-adrenoceptorNeitherAgonist--No agonist activity researchgate.net, nih.gov, nih.gov
α2-adrenoceptorNeitherAntagonist--No antagonist activity researchgate.net, nih.gov, nih.gov
Other (Anticholinergic)(+)Weak AntagonistpA2 = 5.06-Weak anticholinergic activity nih.gov

Functional Assays of Receptor Activation and Signal Transduction Pathways in vitro

Functional studies have explored how the binding of this compound to receptors translates into cellular responses, particularly concerning signal transduction pathways.

G-Protein Coupled Receptor Coupling and Second Messenger Generation (e.g., cAMP, IP3)

The weak agonist activity of this compound at β2-adrenoceptors suggests a potential for G-protein coupling and subsequent second messenger generation. Activation of β2-adrenoceptors is typically coupled to the Gs protein, which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels musculoskeletalkey.commdpi.com. This increase in cAMP can then activate protein kinase A (PKA), influencing various cellular processes musculoskeletalkey.com. The weak β2-agonist effects observed in studies indicate that this compound can indeed engage this pathway, albeit with low potency researchgate.netnih.govnih.gov. However, specific quantitative data on cAMP production or investigation into other second messengers like inositol (B14025) trisphosphate (IP3) in response to this compound stimulation is not detailed in the provided literature.

Arrestin Recruitment and Receptor Desensitization Mechanisms

The provided literature describes the general mechanisms of G-protein-coupled receptor (GPCR) desensitization, which often involves receptor phosphorylation by G protein-coupled receptor kinases (GRKs) followed by the recruitment of β-arrestin proteins wikipedia.orgplos.orgdiscoverx.com. Arrestin binding can uncouple the receptor from G proteins, thereby desensitizing the receptor and promoting its internalization via endocytosis wikipedia.orgdiscoverx.com. While these mechanisms are well-established for many GPCRs, the specific role of this compound in inducing arrestin recruitment or mediating receptor desensitization has not been investigated or reported in the provided sources.

List of Compound Names Mentioned

this compound

Dobutamine (B195870)

Dopamine (B1211576)

Norepinephrine (Noradrenaline)

Epinephrine (Adrenaline)

Isoprenaline

Yohimbine

Prazosin

Idazoxan

Clonidine

Moxonidine

Rilmenidine

Agmatine

Cirazoline

(+)-3-O-Methyldobutamine

(-)-3-O-Methyldobutamine

Modulation of Ion Channel Activity in Isolated Cells

While direct studies on this compound's modulation of specific ion channels in isolated cells are not extensively detailed in the provided literature, its effects on adrenoceptors in isolated organs and through radioligand binding studies offer insight into its cellular-level interactions. The enantiomers of this compound have been evaluated for their alpha- and beta-adrenoceptor mediated effects in vitro researchgate.netnih.gov. Neither enantiomer demonstrated alpha1-adrenoceptor agonist activity. However, both enantiomers acted as competitive alpha1-adrenoceptor antagonists, with the (+)-enantiomer exhibiting approximately 10-fold greater potency than the (-)-enantiomer researchgate.netnih.gov. Furthermore, both enantiomers displayed weak beta-adrenoceptor agonist activity in isolated rat uterus, a property that was not highly stereoselective researchgate.netnih.gov. The potent alpha1-adrenoceptor antagonist activity of the (+)-enantiomer of this compound is hypothesized to contribute, in part, to the observed decrease in total peripheral vascular resistance following dobutamine administration researchgate.net.

Enzyme Interactions and Modulation of Enzymatic Activity

This compound's metabolic fate and interactions with key enzymes involved in catecholamine metabolism have been a significant area of research.

Catechol-O-Methyltransferase (COMT) Interaction Studies

Catechol-O-Methyltransferase (COMT) plays a crucial role in the metabolism of catecholamines, including dobutamine. This compound is identified as a major metabolite of dobutamine in humans, formed through the action of COMT researchgate.netcore.ac.ukresearchgate.netscielo.brdrugbank.comnih.gov. In vitro studies using sonicates of human blood mononuclear cells demonstrated that COMT catalyzes the formation of this compound from dobutamine and S-adenosylmethionine researchgate.netnih.gov.

Kinetic studies have characterized dobutamine's interaction with COMT. Dobutamine was found to be a substrate for COMT, with reported Vmax values of 0.59 nmol of 3-O-methyl product formed per milligram of protein per minute and a Km of 0.05 mM researchgate.netnih.gov. Comparative studies indicated that dobutamine is a significantly better substrate for COMT than isoprenaline, approximately five-fold better core.ac.ukscielo.br. Furthermore, dopamine and dobutamine were observed to be competitive inhibitors of each other in the COMT-mediated methylation reaction researchgate.netnih.gov. The inhibition constant (Ki) for dopamine as an inhibitor of dobutamine methylation was determined to be 1.5 mM, while the Ki for dobutamine as an inhibitor of dopamine methylation was 0.015 mM researchgate.netnih.gov.

Table 1: COMT Kinetic Parameters for Dobutamine and Dopamine

ParameterDopamineDobutamine
Vmax (nmol/mg protein/min)0.450.59
Km (mM)0.440.05
Ki (Dopamine inhibiting Dobutamine methylation)1.5 mM-
Ki (Dobutamine inhibiting Dopamine methylation)-0.015 mM

Source: researchgate.netnih.gov

Monoamine Oxidase (MAO) Interaction Studies

Monoamine Oxidase (MAO) is another critical enzyme in the metabolism of monoamines. Research indicates that dopamine serves as a substrate for MAO, with reported Vmax for dihydroxyphenylacetaldehyde formation from dopamine being 0.29 nmol/mg protein/min and a Km of 0.38 mM researchgate.netnih.gov. In contrast, dobutamine itself does not appear to be a substrate for MAO in humans researchgate.netresearchgate.netnih.gov. However, dobutamine was found to act as a non-competitive inhibitor of dopamine oxidation by MAO, with a Ki value of approximately 1.19 mM researchgate.netnih.gov. There is no published information suggesting that dobutamine is a substrate for MAO in humans researchgate.net.

Table 2: MAO Interaction of Dobutamine

InteractionDopamineDobutamine
Substrate for MAOYesNo
Non-competitive inhibitor of Dopamine oxidation by MAONoYes (Ki ≈ 1.19 mM)

Source: researchgate.netnih.gov

Comparative Pharmacological Profiling with Parent Compounds and Other Analogues

This compound's pharmacological profile can be better understood by comparing it with its parent compound, dobutamine, and other related catecholamines like isoprenaline. Dobutamine is primarily known for its potent beta-1 adrenergic receptor agonist activity, which enhances myocardial contractility and cardiac output core.ac.ukauctoresonline.orgderangedphysiology.com. The drug is a racemic mixture, with the (+)-enantiomer acting as a potent alpha-1 receptor antagonist and the (-)-enantiomer as a potent alpha-1 agonist core.ac.ukauctoresonline.orgderangedphysiology.com. Both enantiomers are beta-receptor agonists, with the (+)-isomer being more potent auctoresonline.org.

In contrast, this compound's primary observed actions are as an alpha1-adrenoceptor antagonist, with both enantiomers exhibiting this property, albeit with stereoselective potency researchgate.netnih.gov. While weak beta-adrenoceptor agonist activity was noted in the rat uterus, this was not stereoselective researchgate.netnih.gov. This difference in receptor interaction profile suggests that the metabolic conversion of dobutamine to this compound leads to a significant shift in its adrenergic activity, from predominantly agonist (beta-1) to antagonist (alpha-1) researchgate.net.

Comparative hemodynamic studies have also contrasted dobutamine with isoprenaline. When administered at equi-inotropic doses, isoprenaline produced a greater increase in cardiac output (71%) compared to dobutamine (51%) nih.gov. Isoprenaline also led to a more significant reduction in mean aortic pressure and peripheral vascular resistance than dobutamine nih.gov. While dobutamine increased stroke work and minute work, isoprenaline significantly increased minute work but not stroke work nih.gov. These comparisons highlight dobutamine's profile as a potent inotropic agent with milder chronotropic and peripheral vascular effects compared to isoprenaline nih.gov.

Table 3: Adrenoceptor Activity of this compound Enantiomers

Receptor(+)-3-O-Methyldobutamine(-)-3-O-Methyldobutamine
α1-Adrenoceptor AgonistNo activityNo activity
α1-Adrenoceptor AntagonistPotent (Competitive)Potent (Competitive)
β-Adrenoceptor AgonistWeakWeak

Source: researchgate.netnih.gov Note: The (+)-enantiomer is approximately 10-fold more potent as an α1 antagonist than the (-)-enantiomer. β-agonist activity in rat uterus was not highly stereoselective.

Table 4: Comparative Hemodynamic Effects of Dobutamine vs. Isoproterenol (Equi-inotropic Doses)

ParameterDobutamineIsoproterenol
Increase in Cardiac Output51%71%
Change in Mean Aortic PressureNo changeSignificant fall (-8%)
Reduction in Peripheral Vascular ResistanceLess pronouncedMore pronounced (p < 0.05)
Change in Mean Pulmonary Arterial PressureUnchangedSignificant decrease (25 ± 5.9 to 22 ± 5.7 mmHg, p < 0.05)
Increase in Stroke Work57%Not significant
Increase in Minute Work83%90%

Source: nih.gov

Compound List:

this compound

Dobutamine

Dopamine

Isoprenaline

S-adenosylmethionine

Catechol-O-Methyltransferase (COMT)

Monoamine Oxidase (MAO)

Metabolic Biotransformation Pathways and Enzymology of 3 O Methyldobutamine

Identification and Characterization of Primary and Secondary Metabolites in vitro and ex vivo

In vivo studies have identified 3-O-Methyldobutamine as a major metabolite of dobutamine (B195870) in humans. In one investigation involving a pediatric patient, approximately 80% of administered dobutamine was recovered in urine. Of this, 47% was identified as this compound and its acid-hydrolyzed derivatives, with a substantial portion (33%) being sulfate (B86663) conjugates of these derivatives. An additional 32% consisted of acid-hydrolyzed dobutamine metabolites, primarily conjugated with sulfate (16%) researchgate.netresearchgate.netnih.gov. In vitro experiments using sonicates of human blood mononuclear cells demonstrated the catalytic conversion of dobutamine to this compound in the presence of S-adenosylmethionine, confirming the enzymatic basis for its formation researchgate.netresearchgate.netnih.gov.

Elucidation of Enzyme Systems Responsible for this compound Metabolism

The metabolic transformation of this compound, and its precursor dobutamine, is orchestrated by a specific set of enzymes.

Catechol-O-methyltransferase (COMT) plays a pivotal role in the metabolic disposition of catecholamines, including dobutamine, by catalyzing the methylation of their catechol hydroxyl groups researchgate.netwikipedia.orgmednexus.org. The formation of this compound from dobutamine is directly mediated by COMT activity researchgate.netbjmu.edu.cn. Kinetic analyses using human blood mononuclear cell preparations have quantified the catalytic efficiency of COMT towards dobutamine, revealing specific kinetic parameters essential for understanding its metabolic rate researchgate.netresearchgate.net.

UDP-glucuronosyltransferases (UGTs) are integral to the Phase II conjugation of dobutamine and its metabolites, including this compound, with glucuronic acid longdom.orgdphen1.comfrontiersin.orgnih.govmdpi.com. Research has identified specific human UGT isoforms responsible for dobutamine glucuronidation. In the human liver, UGTs 2B7 and 1A9 are considered the primary catalysts for this process. Additionally, extrahepatic UGTs such as UGTs 1A7 and 1A8 contribute to the formation of monoglucuronides, particularly the catecholic meta-O-glucuronide. UGT1A10 has also been noted for its efficient catalysis of catecholic dobutamine para-O-glucuronide formation researchgate.net.

The metabolism of this compound and dobutamine culminates in the formation of glucuronide and sulfate conjugates, which are critical for their elimination from the body researchgate.netnih.govlongdom.orgfrontiersin.orgnih.gov. Glucuronidation, catalyzed by UGTs, enhances the water solubility of these compounds, thereby facilitating their excretion via urine and bile longdom.orgdphen1.comfrontiersin.orgnih.gov. Similarly, sulfation, mediated by sulfotransferase enzymes (SULTs), contributes to the conjugation and subsequent elimination of these metabolites longdom.orgdphen1.comnih.gov. In human urine, sulfate conjugates of this compound and its derivatives represent a significant fraction of the excreted metabolites, underscoring the importance of the sulfation pathway researchgate.netresearchgate.netnih.gov.

Kinetic Parameters of Metabolic Enzymes Towards this compound and its Precursors

Kinetic parameters for the enzymes involved in the metabolism of dobutamine and this compound have been determined through in vitro studies. For COMT, kinetic data has been established, providing insights into the enzyme's affinity and catalytic rate for dobutamine. Specifically, Vmax values for the formation of the 3-O-methyl product from dobutamine by COMT were reported as 0.59 nmol/mg protein/min, with a corresponding Km of 0.05 mM researchgate.netresearchgate.net. These studies also indicated that dopamine (B1211576) and dobutamine act as competitive inhibitors of each other in COMT-mediated methylation reactions, with a Ki for dobutamine as an inhibitor of dopamine methylation being 0.015 mM researchgate.net. Investigations into UGTs have also yielded kinetic data, characterizing the efficiency and substrate specificity of various isoforms in dobutamine glucuronidation researchgate.net.

Table 1: Kinetic Parameters of Catechol-O-Methyltransferase (COMT) for Dobutamine

EnzymeSubstrateVmax (nmol/mg protein/min)Km (mM)
COMTDobutamine0.590.05

*Data derived from in vitro studies using human blood mononuclear cell preparations researchgate.netresearchgate.net.

Preclinical Mechanistic Studies in in Vivo Research Models

Investigation of Cardiovascular Receptor Signaling Pathways in Rodent Models

Preclinical research in rodent models has been instrumental in delineating the cardiovascular receptor interaction profile of 3-O-methyldobutamine, a primary metabolite of dobutamine (B195870). Studies in pithed rats have shown that this compound does not exhibit vasoconstrictive properties, indicating a lack of agonist activity at α1- or α2-adrenoceptors. researchgate.net Instead, both its (+)- and (-)-enantiomers act as α1-adrenoceptor antagonists. researchgate.net This antagonistic activity is selective, as neither enantiomer was found to block α2-adrenoceptors. researchgate.net

The α1-adrenoceptor antagonism is stereoselective, with the (+)-enantiomer being significantly more potent than the (-)-enantiomer. researchgate.net A Schild analysis revealed that the (+)-enantiomer is approximately 64 times more potent in antagonizing the pressor effects mediated by α1-adrenoceptors. researchgate.net

At β-adrenoceptors, the enantiomers of this compound demonstrate weak and non-stereoselective activities. researchgate.net Both enantiomers act as weak β1-adrenoceptor antagonists, capable of inhibiting the chronotropic effects of isoprenaline at high doses. researchgate.netnih.gov Concurrently, they function as weak β2-adrenoceptor agonists, leading to modest reductions in diastolic blood pressure. researchgate.netnih.gov It is hypothesized that the potent α1-adrenoceptor blocking activity, primarily residing in the (+)-enantiomer, may contribute to the reduction in total peripheral vascular resistance observed during the administration of the parent compound, dobutamine. researchgate.netnih.gov

Investigations using isolated organ preparations have further clarified the direct effects of this compound on myocardial tissue. In studies with isolated guinea pig atria, neither enantiomer of this compound demonstrated β1-adrenoceptor agonist activity, indicating it does not directly stimulate myocardial contractility. researchgate.net However, the (+)-enantiomer was identified as a weak noncompetitive antagonist at β1-adrenoceptors. researchgate.net

This aligns with findings from pithed rat models, where both enantiomers were characterized as weak β1-adrenoceptor antagonists that could inhibit the positive chronotropic (heart rate) effects of the β-agonist isoprenaline. researchgate.netnih.gov These observations confirm that this compound's primary interaction with β1-receptors in the myocardium is weakly antagonistic rather than agonistic.

Table 1: Myocardial Receptor Activity of this compound Enantiomers in Isolated Organs
ReceptorEnantiomerActivity TypeTissue ModelFinding
β1-Adrenoceptor(+) and (-)AgonistGuinea Pig AtriaNo agonist activity observed. researchgate.net
β1-Adrenoceptor(+)AntagonistGuinea Pig AtriaWeak noncompetitive antagonist. researchgate.net
β1-Adrenoceptor(+) and (-)AntagonistPithed Rat HeartWeakly antagonized isoprenaline-induced chronotropy. researchgate.netnih.gov

The influence of this compound on peripheral vasculature has been examined in both in vivo and in vitro models. In pithed rats, neither the (+) nor (-) enantiomer induced vasoconstriction, confirming a lack of α1- or α2-adrenoceptor agonist activity. researchgate.netnih.gov

Conversely, both enantiomers were found to be competitive α1-adrenoceptor antagonists. researchgate.net This activity was validated in isolated guinea pig aorta preparations. researchgate.net The antagonistic potency is markedly stereoselective, with the (+)-enantiomer being approximately 10-fold more potent than the (-)-enantiomer in isolated aorta studies researchgate.net and about 64-fold more potent in pithed rat models. researchgate.net This potent and selective α1-adrenoceptor blockade, particularly by the (+)-enantiomer, is thought to contribute to the vasodilation and reduction in peripheral vascular resistance seen with dobutamine administration. researchgate.netnih.govresearchgate.net

Additionally, both enantiomers display weak β2-adrenoceptor agonist activity, which can contribute to vasodilation and produce modest decreases in diastolic blood pressure at higher doses. researchgate.netnih.gov

Table 2: Peripheral Vascular Receptor Activity of this compound Enantiomers
ReceptorEnantiomerActivity TypeResearch ModelKey Finding
α1-Adrenoceptor(+) and (-)AgonistPithed RatNo vasoconstrictor activity. researchgate.netnih.gov
α1-Adrenoceptor(+)AntagonistPithed Rat, Guinea Pig AortaPotent antagonist, ~10-64x more potent than (-) enantiomer. researchgate.netresearchgate.net
α1-Adrenoceptor(-)AntagonistPithed Rat, Guinea Pig AortaWeak antagonist. researchgate.netresearchgate.net
α2-Adrenoceptor(+) and (-)Agonist/AntagonistPithed RatNo activity observed. researchgate.net
β2-Adrenoceptor(+) and (-)AgonistPithed Rat, Rat UterusWeak agonist, causing modest decreases in blood pressure. researchgate.netresearchgate.net

Neurotransmitter Release and Reuptake Modulation in Brain Slice Preparations

While specific studies examining the modulation of neurotransmitter release and reuptake by this compound in brain slice preparations were not identified, research has been conducted on its interaction with neuroreceptors in brain tissue homogenates. Radioligand binding studies using rat cerebral cortex membranes have shown that both enantiomers of this compound are competitive antagonists at α1-adrenoceptors. researchgate.net They demonstrated the ability to displace the radiolabeled α1-antagonist [3H]-prazosin. researchgate.net Consistent with cardiovascular studies, the (+)-enantiomer was found to be approximately 10-fold more potent than the (-)-enantiomer in this assay, confirming its higher affinity for brain α1-adrenoceptors. researchgate.net

Renal Receptor Modulation and Fluid Homeostasis Mechanisms

Preclinical studies specifically investigating the direct effects of this compound on renal receptor modulation and fluid homeostasis mechanisms in animal models were not identified in a comprehensive literature search. While the parent drug, dobutamine, has been studied for its renal effects, which are often secondary to its cardiac output enhancement, the specific actions of its 3-O-methylated metabolite on renal function remain uncharacterized. nih.govnih.govnih.gov

Distribution and Disposition Studies in Animal Research Models (Focus on Research Methodologies, e.g., Autoradiography)

Specific whole-body autoradiography studies detailing the tissue distribution of this compound were not found in the reviewed literature. However, disposition studies of radiolabeled dobutamine in animal models provide insights into the fate of its metabolites.

In dogs administered 14C-dobutamine, formation of this compound is the principal pathway of disposition. researchgate.netnih.gov The circulating radioactivity in these animals consists mainly of the glucuronide conjugate of this compound. researchgate.net This indicates that after its formation, this compound is rapidly conjugated, likely in the liver, to a more water-soluble form for excretion.

Excretion studies in dogs with cannulated bile ducts showed that 30% to 35% of the administered radiolabeled drug is excreted in the bile. researchgate.net Over a 48-hour period, approximately 67% of the radioactivity was recovered in the urine and 20% in the feces. researchgate.net The major urinary metabolites were identified as the glucuronide conjugates of both dobutamine and this compound, confirming this as a primary elimination route. researchgate.net Studies in rats have also shown that metabolites of β-receptor agonists can be found in the kidney, liver, and muscle. mdpi.com For instance, after administration of L-2-(14C)-3-O-methyldopa, a different O-methylated amino acid, radioactivity was found to accumulate in the kidney and pancreas of rats. nih.gov

These findings establish that 3-O-methylation followed by glucuronide conjugation is a major metabolic and dispositional pathway for dobutamine in animal models, with elimination occurring through both renal and fecal routes.

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies

Correlating Structural Modifications with Receptor Binding Affinities

Studies focusing on the enantiomers of 3-O-methyldobutamine have revealed distinct binding affinities and activities at various adrenergic receptor subtypes. The presence of the methoxy (B1213986) group at the 3-position of the catechol ring, a result of O-methylation, significantly alters the interaction profile compared to the parent compound, dobutamine (B195870).

α-Adrenoceptors: Both enantiomers of this compound exhibit competitive antagonism at α1-adrenoceptors. The (+)-enantiomer demonstrates potent α1-adrenoceptor blocking activity, with a pA2 value of 7.33 in guinea pig aorta and a -log Ki of 7.72 in radioligand binding studies using rat cerebral cortex researchgate.netnih.gov. The (-)-enantiomer is also an α1-adrenoceptor antagonist but is approximately 10-fold less potent than its (+) counterpart researchgate.netnih.gov. Neither enantiomer possesses α1-adrenoceptor agonist activity researchgate.netnih.gov.

β-Adrenoceptors: In contrast to dobutamine, neither enantiomer of this compound displays significant β1-adrenoceptor agonist activity. The (+)-enantiomer acts as a weak noncompetitive antagonist at β1-adrenoceptors researchgate.netnih.gov. Both enantiomers show weak β2-adrenoceptor agonist activity in rat uterus, with minimal stereoselectivity observed in these effects and in radioligand binding studies researchgate.netnih.gov.

Table 1: Receptor Binding Profile of this compound Enantiomers

Receptor SubtypeEnantiomerAffinity MeasureAffinity ValueActivityReference(s)
α1-adrenoceptor(+)-3-O-MethyldobutaminepA2 (guinea pig aorta)7.33Antagonist researchgate.netnih.gov
α1-adrenoceptor(+)-3-O-Methyldobutamine-log Ki (rat cortex)7.72Antagonist researchgate.netnih.gov
α1-adrenoceptor(-)-3-O-MethyldobutaminepA2 (guinea pig aorta)~6.3 (approx.)Antagonist researchgate.netnih.gov
α1-adrenoceptor(-)-3-O-Methyldobutamine-log Ki (rat cortex)~6.7 (approx.)Antagonist researchgate.netnih.gov
β1-adrenoceptor(+)-3-O-MethyldobutamineN/AWeakNoncompetitive Antagonist researchgate.netnih.gov
β1-adrenoceptor(-)-3-O-MethyldobutamineN/AN/ANo agonist activity researchgate.netnih.gov
β2-adrenoceptorBoth enantiomersN/AWeakAgonist researchgate.netnih.gov

Investigating Structural Determinants of Receptor Functional Selectivity

The structural modification of dobutamine to this compound, specifically the O-methylation at the 3-position, profoundly impacts its functional selectivity. While dobutamine itself is a complex mixture of enantiomers with differential effects (the (-) isomer being a potent α1 agonist and the (+) isomer an α1 antagonist), the O-methylation in this compound appears to enhance or preserve the antagonist properties, particularly at α1-adrenoceptors. The (+)-enantiomer of this compound emerges as a potent and highly selective α1-adrenoceptor antagonist researchgate.netnih.gov. This suggests that the methoxy group at the 3-position plays a critical role in determining the compound's interaction with the receptor binding pocket, leading to a functional profile characterized by antagonism rather than agonism at α1 receptors.

Elucidating Molecular Features Governing Metabolic Susceptibility

This compound is recognized as a major metabolic product of dobutamine in both humans and dogs researchgate.netderangedphysiology.comresearchgate.netpfizer.comebi.ac.uknih.govmdpi.comnih.gov. The primary metabolic pathway leading to its formation is the O-methylation of the catechol hydroxyl group at the 3-position of dobutamine, catalyzed by catechol-O-methyltransferase (COMT) derangedphysiology.comresearchgate.netmdpi.comnih.gov. This enzymatic process transforms the reactive catechol moiety into a methoxy ether.

In humans, approximately 47% of an infused dose of dobutamine is recovered in urine as this compound and its derivatives, with a significant portion being conjugated with sulfate (B86663) researchgate.netebi.ac.uk. Sonicates of human blood mononuclear cells have demonstrated the enzymatic capacity to catalyze the formation of this compound from dobutamine and S-adenosylmethionine in vitro, confirming this pathway in human tissues researchgate.netresearchgate.netebi.ac.uk. The resulting this compound metabolite exhibits a longer half-life than the parent drug mdpi.com. Further metabolism typically involves conjugation, primarily with sulfate and glucuronic acid, rendering these products inactive and facilitating their excretion researchgate.netderangedphysiology.compfizer.comebi.ac.uknih.gov. The O-methylation at the 3-position is a key structural feature that dictates its metabolic fate and stability.

Table 2: Metabolic Fate of Dobutamine Leading to this compound

Parent CompoundMetabolitePrimary Metabolic StepEnzyme InvolvedFurther Metabolism (Conjugation)Key Structural Feature InvolvedReference(s)
DobutamineThis compoundO-methylationCOMTSulfate, GlucuronideHydroxyl group at 3-position researchgate.netderangedphysiology.comresearchgate.netpfizer.comebi.ac.ukmdpi.comnih.govauctoresonline.org

Rational Design of Probes for Receptor Characterization

While this compound itself may not have been explicitly designed as a pharmacological probe, its well-defined SAR and SMR characteristics provide a strong foundation for the rational design of novel ligands and probes for adrenergic receptor characterization. The potent and selective α1-adrenoceptor antagonist activity of the (+)-enantiomer, as detailed in Section 6.1, makes it an exemplary template for developing highly specific antagonists. Understanding how the O-methylation and stereochemistry influence receptor binding and functional output allows researchers to design analogs with tailored properties. For instance, modifications could be introduced to enhance affinity, improve selectivity for specific adrenergic receptor subtypes, or incorporate labels (e.g., radiolabels, fluorescent tags) for use in imaging or binding assays. The detailed knowledge of its interaction profile serves as a critical blueprint for creating tools that can specifically interrogate the function and distribution of adrenergic receptors.

Advanced Analytical Methodologies for 3 O Methyldobutamine Research

Development and Validation of Chromatographic-Mass Spectrometric Techniques (LC-MS/MS, GC-MS) for Biological Matrix Analysis in Research Settings

Chromatographic-Mass Spectrometric (CMS) techniques, particularly Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), are the cornerstone for analyzing 3-O-Methyldobutamine in various biological samples due to their high sensitivity, specificity, and ability to handle complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is generally less favored for polar and thermally labile compounds like this compound unless appropriate derivatization is performed, and specific applications for this compound via GC-MS were not identified in the reviewed literature.

The quantification of this compound in biological matrices typically involves sample preparation to remove interfering substances, followed by chromatographic separation and detection by mass spectrometry.

Plasma Analysis: LC-MS/MS methods have been developed for related catecholamine metabolites in plasma, demonstrating the feasibility of quantifying this compound. For instance, methods for methyldopa (B1676449) and dobutamine (B195870) in human plasma have reported linearity ranges from 0.32-20.48 µg/mL and 1-300 ng/mL, respectively, with lower limits of quantification (LLOQ) as low as 0.32 µg/mL and below 1 ng/mL researchgate.netnih.gov. These studies highlight the importance of sample preparation, such as protein precipitation with acetonitrile (B52724) or perchloric acid, and the use of internal standards for accurate quantification researchgate.netnih.govsemanticscholar.org.

Tissue Homogenates: The analysis of this compound in tissue homogenates, such as liver or brain tissue, requires specific sample preparation protocols to extract the analyte from the complex tissue matrix. Methods for other compounds in tissue homogenates often involve homogenization followed by extraction (e.g., using cold acetone (B3395972) or acetonitrile) and subsequent LC-MS/MS analysis nih.govfrontiersin.orgmdpi.com. Validation parameters like linearity (e.g., 50-1,500 ng/mL for Indocyanine Green in liver tissue) and recovery are critical frontiersin.org.

Cell Lysates: For analyzing this compound in cell lysates, methods typically involve cell lysis and extraction, often using organic solvents or protein precipitation agents, followed by LC-MS/MS analysis nih.govmdpi.commdpi.com. For example, a method for quantifying metabolites in cell lysates demonstrated linearity over a range of 0.016–50 nM, with LLOQ in the range of 0.031 to 1 nM mdpi.com.

Table 1: Representative LC-MS/MS Method Parameters for Related Compounds

ParameterTypical Range/Value (for related compounds)Source(s)
Matrices Analyzed Plasma, Urine, Tissue Homogenates, Cell Lysates researchgate.netnih.govsemanticscholar.orgnih.govfrontiersin.orgmdpi.comnih.govmdpi.commdpi.comresearchgate.netresearchgate.netnih.govnih.govmdpi.commdpi.com
Sample Preparation Protein precipitation (e.g., ACN, PCA), Extraction, Homogenization researchgate.netsemanticscholar.orgnih.govfrontiersin.orgmdpi.commdpi.com
Chromatographic Column C18, HSS T3, Atlantis T3 C18, BEH C18 nih.govsemanticscholar.orgnih.govfrontiersin.orgmdpi.comnih.govmdpi.com
Mobile Phase Water/Acetonitrile/Methanol with acid modifiers (e.g., formic acid, ammonium (B1175870) formate) nih.govsemanticscholar.orgnih.govfrontiersin.orgmdpi.comnih.govmdpi.com
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.netnih.govsemanticscholar.orgfrontiersin.orgmdpi.commdpi.comnih.govmdpi.commdpi.com
Linearity Range ~0.05 ng/mL to 4000 ng/mL researchgate.netnih.govsemanticscholar.orgfrontiersin.orgmdpi.com
LLOQ < 1 ng/mL to 50 ng/mL researchgate.netnih.govsemanticscholar.orgmdpi.com
Precision (RSD) < 25% (often < 15% for validation) researchgate.netnih.govsemanticscholar.orgfrontiersin.orgmdpi.commdpi.comnih.govmdpi.com
Accuracy (% Recovery) 80-120% (often within 15% of true value) researchgate.netsemanticscholar.orgfrontiersin.orgmdpi.comnih.govmdpi.commdpi.comscispace.com

Identifying and profiling metabolites of dobutamine, including this compound and its conjugates, relies on advanced mass spectrometry techniques that provide structural information.

Tandem Mass Spectrometry (MS/MS): MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, is crucial for sensitive and selective detection of known metabolites. For unknown metabolites, techniques like product ion scanning (MSn) or data-dependent acquisition (DDA) are employed to fragment precursor ions and elucidate structural features ijpras.comnih.govyoutube.com.

High-Resolution Mass Spectrometry (HRMS): HRMS, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provides accurate mass measurements, which are invaluable for determining elemental composition and aiding in the identification of novel metabolites ijpras.comlcms.cz.

Ion Mobility Spectrometry (IMS): Coupling IMS with LC-MS (LC-IM-MS) adds another dimension of separation based on ion mobility, further enhancing the ability to resolve and identify metabolites by providing collision cross-section (CCS) values lcms.cz.

Metabolite Profiling: Comprehensive metabolite profiling involves identifying and quantifying multiple metabolites simultaneously. Techniques like untargeted metabolomics coupled with advanced data processing strategies, such as target-directed DDA with time-staggered precursor ion lists, are used to maximize MS/MS coverage and improve metabolite identification rates, especially for low-abundance compounds nih.govlcms.cz.

Source studies indicate that this compound is a major metabolic product, with approximately 47% of infused dobutamine identified as this compound and its acid-hydrolyzed derivatives, often conjugated with sulfate (B86663) researchgate.netresearchgate.net. In dogs, glucuronide conjugates of this compound have been identified as significant circulating metabolites nih.gov.

Computational and Theoretical Approaches in 3 O Methyldobutamine Research

Molecular Docking and Dynamics Simulations of Receptor-Ligand Interactions

Molecular docking and dynamics simulations are powerful computational tools used to investigate how molecules interact with biological targets, such as receptors. Molecular docking predicts the preferred orientation of 3-O-Methyldobutamine when bound to a receptor, estimating the binding affinity and identifying key interaction points. Molecular dynamics (MD) simulations, on the other hand, provide insights into the temporal behavior of these interactions, showing how the complex evolves over time and revealing conformational changes that might be crucial for biological activity biorxiv.orgdovepress.comnih.govresearchgate.netmdpi.commdpi.com. These simulations can help elucidate the precise binding modes and the stability of the ligand-receptor complex, which is essential for understanding the compound's pharmacological profile. For instance, studies on related adrenergic receptors have utilized docking to predict binding poses and molecular dynamics to assess the stability of ligand-receptor complexes researchgate.netmdpi.comscielo.br. While direct simulations for this compound are not extensively detailed in the provided search results, the methodologies are well-established for similar catecholamine-based compounds and their interactions with adrenergic receptors researchgate.netmdpi.comscielo.brplos.org.

Quantum Mechanical (QM) Calculations for Conformational Analysis and Reactivity Prediction

Quantum Mechanical (QM) calculations offer a more fundamental approach to understanding molecular properties by solving the Schrödinger equation. These methods are invaluable for determining the most stable three-dimensional conformations of this compound, predicting its electronic structure, and assessing its inherent chemical reactivity lsu.edufrontiersin.orgnih.govmpg.denih.gov. By calculating parameters such as ground state energies and charge distributions, QM methods can provide a detailed picture of the molecule's behavior. For example, QM calculations can reveal subtle differences in energy between various conformers, which can influence how the molecule interacts with its biological targets. Furthermore, predicting reactivity can shed light on potential metabolic pathways or degradation routes. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed to balance accuracy and computational cost, allowing for the study of larger systems like enzyme active sites or receptor binding pockets frontiersin.orgmpg.denih.gov.

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for a molecule to exhibit a specific biological activity frontiersin.orgnih.govmedsci.orgbiorxiv.orgresearchgate.netijpsonline.comnih.gov. By building a pharmacophore model based on known active compounds, researchers can then use this model to perform virtual screening of large chemical databases, searching for novel molecules that fit the defined pharmacophoric requirements nih.govmedsci.orgresearchgate.netijpsonline.comresearchgate.netplos.orgnih.goveuropa.eu. This process helps in identifying potential lead compounds for drug development. If this compound were used as a template, a pharmacophore model derived from its structure and known activity could guide the design of new analogs with improved or altered properties researchgate.netijpsonline.comnih.govresearchgate.netnih.gov. The models typically include features like hydrophobic centers, hydrogen bond donors/acceptors, and aromatic rings, often validated by their ability to correctly identify known active compounds and discriminate against inactive decoys frontiersin.orgbiorxiv.orgresearchgate.netresearchgate.netplos.org.

In Silico Prediction of Metabolic Hot Spots and Enzyme Interaction

Compound List

this compound

Dobutamine (B195870)

Mirabegron

Rotigotine

SKF83566

SCH23390

Isoprenaline

Carazolol

BI-167107

Cyanopindolol

Carmoterol

Glisoxepide

RACK1

Akt2

EGFR

PBP2a

SARS-CoV-2 Mpro

SARS-CoV-2 Nsp15

SARS-CoV-2 RdRp

Tat peptide

TAR RNA

Future Directions and Emerging Research Avenues for 3 O Methyldobutamine

Exploration of Novel Receptor Targets and Off-Target Interactions in Research

Future research into 3-O-Methyldobutamine could delve deeper into its complete receptor interaction profile beyond its established adrenergic effects. Studies indicate that the (+)-enantiomer of this compound acts as a potent and highly selective β1-adrenoceptor antagonist, with weaker activity as an α1-adrenoceptor antagonist researchgate.netmdpi.comlu.senih.gov. The (-)-enantiomer has shown weak β2-adrenoceptor agonist activity researchgate.net. Further investigation could employ comprehensive screening panels, such as radioligand binding assays against a broad spectrum of G protein-coupled receptors (GPCRs) and other target classes, to identify any previously unrecognized interactions reactionbiology.com. Such studies are crucial for a thorough pharmacological characterization, potentially revealing new therapeutic targets or identifying off-target liabilities that could inform future drug design or safety assessments.

Development of Optogenetic or Chemogenetic Tools based on this compound Analogues

The field of optogenetics and chemogenetics offers sophisticated tools for precisely controlling cellular activity using light or small molecules, respectively frontiersin.orgaddgene.org. A forward-looking research direction could involve the design and synthesis of novel analogues of this compound. These modified compounds could serve as specific ligands for engineered designer receptors, such as DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) frontiersin.orgbiorxiv.org. By expressing these engineered receptors in specific cell populations, researchers could then use the tailored this compound analogues to precisely activate or inhibit cellular functions. This chemogenetic approach would provide a powerful method for dissecting the roles of adrenergic signaling pathways and their components in complex biological systems, offering a level of control unattainable with conventional pharmacological agents.

Integration of in silico and in vitro Methodologies for Mechanistic Drug Discovery Research

The mechanistic understanding of this compound can be significantly advanced by integrating in silico (computational) and in vitro (experimental) methodologies. In silico approaches, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, can predict binding affinities, identify key pharmacophoric features, and model the dynamic interactions of this compound with its known and potential targets mdpi.comnih.gov. These computational predictions can then guide the design of targeted in vitro experiments. In vitro assays, such as radioligand binding studies to determine receptor affinity and selectivity, cell-based functional assays to measure downstream signaling effects, and enzyme activity assays, provide empirical data to validate or refine in silico models reactionbiology.compacificbiolabs.com. For this compound, this integrated strategy can accelerate the exploration of its structure-activity relationships and the prediction of off-target interactions, thereby facilitating the discovery of new therapeutic applications or the development of more selective analogues.

Summary of Receptor Interactions of this compound Enantiomers

EnantiomerTarget ReceptorActivity TypeAffinity/Potency IndicationReferences
(+)-3-O-Methyldobutamineβ1-AdrenoceptorAntagonistPotent and highly selective (pA2=7.33, log Ki=7.72) researchgate.netnih.gov
(+)-3-O-Methyldobutamineα1-AdrenoceptorAntagonistPotent mdpi.comlu.se
(+)-3-O-MethyldobutamineCholinergic receptorsAntagonistWeak anticholinergic activity (pA2=5.06) researchgate.net
(-)-3-O-Methyldobutamineβ2-AdrenoceptorAgonistWeak researchgate.net
Both Enantiomersα2-, β1-, β2-AdrenoceptorsMinimal activityNot specified beyond weak β2 agonism for (-)-enantiomer researchgate.netnih.gov

Compound List

this compound

Dobutamine (B195870)

Epinephrine

Norepinephrine

Q & A

Basic Research Questions

Q. How is 3-O-Methyldobutamine identified as a primary metabolite of dobutamine in humans, and what methodological approaches validate this metabolic pathway?

  • Answer : this compound is identified through enzymatic assays and chromatographic techniques. Catechol O-methyltransferase (COMT)-mediated O-methylation of dobutamine produces this metabolite, confirmed via thin-layer chromatography (TLC) with distinct Rf values (0.35 for this compound vs. 0.50 for dobutamine) . Urinary excretion profiling using isotope-labeled tracers (e.g., 14C-dobutamine) and liquid scintillation counting further quantifies metabolic conversion rates (~24.9% recovery in plasma) . Cross-species studies in dogs and humans corroborate its role as a major metabolite .

Q. What analytical methods are recommended for detecting this compound in biological matrices, and how are they validated?

  • Answer : Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for sensitivity and specificity. Validation includes spike-and-recovery experiments, linearity testing (2–170 ng/mL range), and inter-day precision checks . Thin-layer chromatography (TLC) with silica gel G plates and NaHSO4 mobile phase provides a cost-effective alternative for preliminary separation . Enzymatic assays using 3H-methyl-S-adenosylmethionine and COMT enable isotopic tracing of methylation activity .

Q. How does the pharmacokinetic profile of this compound differ from its parent compound, dobutamine, in pediatric populations?

  • Answer : Dobutamine exhibits rapid clearance (half-life ~2 minutes) due to extensive first-pass metabolism, while this compound accumulates in plasma with prolonged detection windows. Pediatric studies utilize intravenous dosing followed by serial blood sampling and LC-MS/MS analysis to quantify metabolite-to-parent ratios, revealing age-dependent COMT activity variations .

Advanced Research Questions

Q. What experimental models elucidate the enantiomer-specific interactions of this compound with adrenergic receptors?

  • Answer : Enantiomers are resolved via chiral chromatography and tested in vitro using radioligand binding assays (e.g., 3H-dihydroalprenolol for β-adrenoceptors). The (-)-enantiomer shows higher β1-adrenoceptor affinity (Ki ~0.8 μM) compared to the (+)-form (Ki ~3.2 μM), while both lack α-adrenergic activity in pithed rat models . Functional assays (e.g., cAMP accumulation in cardiomyocytes) further differentiate agonist/antagonist effects .

Q. How do interspecies differences in this compound metabolism impact translational research on dobutamine toxicity?

  • Answer : Dogs exhibit faster hepatic clearance of this compound than humans, necessitating species-specific pharmacokinetic modeling. Methods include allometric scaling of COMT activity and in vitro hepatocyte incubation with dobutamine to quantify methylation rates. Discrepancies in metabolite accumulation (e.g., 10-fold higher in human plasma) highlight risks of extrapolating preclinical toxicity data .

Q. What methodological challenges arise in quantifying this compound during co-administration of other catecholamines, and how are they addressed?

  • Answer : Cross-reactivity in enzymatic assays and chromatographic co-elution with endogenous catechols (e.g., epinephrine) require stringent specificity controls. Solutions include derivatization with dansyl chloride for fluorescence detection and orthogonal LC-MS/MS transitions (e.g., m/z 316→298 for this compound) . Parallel reaction monitoring (PRM) enhances selectivity in complex matrices like septic shock patient plasma .

Q. What evidence supports or refutes the contribution of this compound to the delayed hemodynamic effects observed in prolonged dobutamine infusions?

  • Answer : Prolonged infusions (>24 hrs) correlate with plasma this compound levels exceeding 50 ng/mL, linked to attenuated inotropic response in ex vivo heart models. β-receptor densitometry and cAMP assays reveal metabolite-mediated receptor desensitization, reversible by β-agonist washout. Contradictory studies in neonatal models show no significant hemodynamic interference, suggesting age-dependent pharmacodynamic variability .

Methodological and Experimental Design Considerations

Q. How should researchers design studies to isolate the effects of this compound from dobutamine in cardiovascular models?

  • Answer : Utilize COMT inhibitors (e.g., entacapone) to block dobutamine methylation in vitro/in vivo, followed by functional comparisons of dobutamine ± inhibitor. Alternatively, administer synthetic this compound directly and measure receptor binding kinetics (e.g., surface plasmon resonance) or hemodynamic parameters in Langendorff-perfused hearts .

Q. What strategies optimize the detection of this compound in low-abundance research contexts (e.g., neonatal plasma)?

  • Answer : Pre-concentration via solid-phase extraction (C18 cartridges) paired with chemical derivatization (e.g., pentafluoropropionic anhydride) improves MS sensitivity. Isotope dilution with deuterated internal standards (e.g., d3-3-O-methyldobutamine) corrects matrix effects in microsampling volumes (<50 µL) .

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Reactant of Route 2
3-O-Methyldobutamine

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